molecular formula C12H11N3O B2764510 3-(1H-1,2,3-Benzotriazol-1-yl)cyclohex-2-en-1-one CAS No. 280567-62-6

3-(1H-1,2,3-Benzotriazol-1-yl)cyclohex-2-en-1-one

Cat. No.: B2764510
CAS No.: 280567-62-6
M. Wt: 213.24
InChI Key: ZNDAUJMFQICOHG-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Benzotriazol-1-yl)cyclohex-2-en-1-one: is a chemical compound with the molecular formula C12H11N3O. It features a benzotriazole moiety attached to a cyclohexenone ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclohexenone Route: One common method involves the reaction of cyclohexenone with benzotriazole under specific conditions. This typically requires a catalyst and a controlled temperature to ensure the formation of the desired product.

    Bromination and Substitution: Another method involves the bromination of cyclohexanone followed by substitution with benzotriazole. This route may require additional steps to purify the final product.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzotriazole moiety can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Oxidized derivatives of the cyclohexenone ring.

    Reduction: Reduced forms of the compound, often leading to cyclohexanol derivatives.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Research has shown potential in inhibiting specific enzymes, making it a candidate for drug development.

Medicine:

    Antibacterial Agents: The compound’s structure allows it to interact with bacterial enzymes, showing promise as an antibacterial agent.

Industry:

    Polymer Stabilizers: It is used in the stabilization of polymers, preventing degradation and extending the material’s lifespan.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes. The benzotriazole moiety can bind to active sites, inhibiting enzyme activity. This interaction often involves hydrogen bonding and hydrophobic interactions, disrupting the enzyme’s normal function.

Comparison with Similar Compounds

  • 2-(Benzotriazol-1-yl)cyclohexanone
  • 4-(Benzotriazol-1-yl)cyclohex-2-en-1-one

Uniqueness:

  • 3-(1H-1,2,3-Benzotriazol-1-yl)cyclohex-2-en-1-one is unique due to its specific positioning of the benzotriazole moiety, which influences its reactivity and interaction with other molecules. This positioning can enhance its effectiveness in catalytic and inhibitory roles compared to its analogs.

Properties

IUPAC Name

3-(benzotriazol-1-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-10-5-3-4-9(8-10)15-12-7-2-1-6-11(12)13-14-15/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDAUJMFQICOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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